Home > Products > Screening Compounds P15354 > 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine - 359685-79-3

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-2937565
CAS Number: 359685-79-3
Molecular Formula: C19H19N3O
Molecular Weight: 305.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

  • Compound Description: PD123319 is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor. [, , , , , , , , ] It has been widely used as a pharmacological tool to investigate the physiological and pathological roles of AT2 receptors. [, , , , , , , , ]

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable antagonist of the P2X7 receptor. [] It exhibits promising pharmacological properties, including high oral bioavailability and low-moderate clearance in preclinical species. []

4-Methylspinaceamine (4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

  • Compound Description: 4-Methylspinaceamine is formed through the Pictet-Spengler condensation reaction of histamine with acetaldehyde. [] It has been found in human urine and several fermented food products like soy sauce, fish sauce, cheese, and shao hsing wine. []

1,4-Dimethylspinaceamine

  • Compound Description: 1,4-Dimethylspinaceamine is a metabolite of 4-methylspinaceamine identified in human urine. [] Its presence is notably increased after ingesting foods containing 4-methylspinaceamine. []

Spinaceamine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine)

  • Compound Description: Spinaceamine is a cyclic homolog of histamine and serves as a building block for more complex molecules like spinacine. [] Unlike its derivative, spinacine, spinaceamine does not form complexes with divalent cations like Ni2+ and Cu2+ in solution. []

Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid)

  • Compound Description: Spinacine is a cyclic homolog of histidine and is structurally related to spinaceamine. [] Unlike spinaceamine, spinacine can form complexes with divalent cations like nickel (Ni2+) and copper (Cu2+) in solution, suggesting a role for the carboxylic acid group in metal chelation. []

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of losartan, a widely used angiotensin II type 1 (AT1) receptor antagonist. [] Similar to losartan, it exerts cardioprotective effects by blocking AT1 receptors and potentially activating the kallikrein-kinin system. []

Losartan

  • Compound Description: Losartan is a widely prescribed angiotensin II type 1 (AT1) receptor antagonist used to treat hypertension and other cardiovascular conditions. [, , ] It acts as a prodrug, being metabolized to its active form, EXP3174, in the body. [, , ]

TA-606 [(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine-4-carboxylate hydrochloride]

  • Compound Description: TA-606 is a novel angiotensin II AT1-receptor antagonist prodrug. [, ] It exhibits potent and long-lasting antihypertensive effects in various animal models of hypertension. [, ]
  • Compound Description: 606A is the active metabolite of TA-606 and a potent AT1-receptor antagonist. [] It demonstrates beneficial effects on cardiac hypertrophy, endothelial dysfunction, and renal function in animal models. []

5-Diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid (PD 121981)

  • Compound Description: PD 121981 is an AT2 receptor antagonist that reveals the biphasic effects of angiotensin II in the rabbit abdominal aorta. [] It unmasks the low concentration effect of angiotensin II, suggesting complex interactions with the renin-angiotensin system. []

N-α-Nicotinoyl-Tyr-Lys-(N-αCBZ-Arg)-His-Pro-Ile-OH (CGP42112)

  • Compound Description: CGP42112 is an AT2 receptor agonist that has been utilized to study the effects of AT2 receptor activation. [, ] It has been shown to decrease neuronal Erk1 and Erk2 activities in neonatal neurons, suggesting a role for AT2 receptors in neuronal function. []
Overview

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazopyridines. It features a tetrahydro structure, indicating that it contains a saturated ring system, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics that may confer various pharmacological effects.

Source

This compound is often synthesized for research purposes and may be found in patent literature related to drug development, particularly in the context of targeting specific biological pathways associated with diseases such as cancer and inflammatory disorders .

Classification

The compound can be classified as follows:

  • Chemical Class: Imidazopyridines
  • Structural Class: Tetrahydroimidazo[4,5-c]pyridine
  • Functional Groups: Ether (from the methoxy group), aromatic rings
Synthesis Analysis

Methods

The synthesis of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: Utilizing precursors that contain both the imidazole and pyridine functionalities.
  2. Substitution Reactions: The introduction of the phenylmethoxy group can be achieved through nucleophilic substitution methods.

Technical Details

The synthesis may require the use of specific catalysts or reagents to facilitate the formation of the imidazopyridine core. For example, palladium-catalyzed coupling reactions are often employed to construct the aromatic systems efficiently.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O
  • Molecular Weight: Approximately 270.34 g/mol

Data

The compound's structure includes:

  • A tetrahydroimidazo ring fused with a pyridine ring.
  • Two phenyl groups contributing to its aromatic character.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitutions under certain conditions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitutions leading to diverse derivatives.

Technical Details

Reactions involving this compound often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is not fully elucidated but is believed to involve interactions with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation: It could act as a modulator for receptors involved in neurotransmission or immune responses.

Data

Pharmacological studies are necessary to confirm these mechanisms and establish a comprehensive understanding of its biological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Not extensively documented but expected to be within a moderate range typical for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in organic solvents; solubility in water would need to be assessed.
  • Stability: Stability under various conditions (light, heat) should be evaluated due to the presence of sensitive functional groups.
Applications

Scientific Uses

The primary applications of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine include:

  • Drug Development: As a potential lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  • Research Tool: Used in biochemical studies to explore mechanisms related to its pharmacological effects.

This compound represents a promising area for further research and development in medicinal chemistry due to its unique structure and potential biological activities.

Introduction to Imidazo[4,5-c]pyridine Scaffolds in Medicinal Chemistry

Role of Fused Bicyclic Heterocycles in Drug Discovery

Fused bicyclic heterocycles represent privileged structural motifs in medicinal chemistry due to their versatile molecular recognition properties and ability to interact with diverse biological targets. These systems combine the electronic characteristics of aromatic heterocycles with the conformational constraints imposed by ring fusion, enhancing target binding specificity. Among these, the imidazo[4,5-c]pyridine scaffold stands out for its structural analogy to purine nucleotides, enabling it to participate in critical biological interactions as both hydrogen bond donor and acceptor [5]. This bioisosteric relationship with purines allows imidazo[4,5-c]pyridines to mimic natural nucleobases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The inherent dipole moment (3.5-4.2 Debye) across the fused ring system further enhances binding affinity through dipole-dipole interactions with target proteins [7].

Table 1: Prevalence of Fused Bicyclic Heterocycles in Approved Pharmaceuticals

Heterocyclic SystemRepresentative DrugsPrimary Therapeutic AreaKey Structural Advantages
Imidazo[4,5-c]pyridineTenatoprazole, DZNepMetabolic disorders, OncologyPurine mimicry, metabolic stability
BenzimidazoleOmeprazole, AlbendazoleAntacid, AnthelminticPlanarity for intercalation, π-stacking
Imidazo[1,2-a]pyridineZolpidem, OlprinoneCNS, CardiologyH-bonding capability, bioavailability
PurineAcyclovir, MercaptopurineAntiviral, AnticancerNatural nucleotide analogs
Pyrazolo[3,4-d]pyrimidineSildenafil, AllopurinolUrology, GoutTunable electronics, synthetic versatility

The pharmacokinetic advantages of imidazo[4,5-c]pyridines include enhanced metabolic stability compared to monocyclic heterocycles, attributable to the fused ring system that protects labile functional groups from enzymatic degradation. Their balanced lipophilicity (log P typically 1.5-3.5) facilitates membrane permeability while maintaining sufficient water solubility for bioavailability [5]. This balanced profile makes them particularly valuable in central nervous system drug development where blood-brain barrier penetration is essential, as demonstrated by bamaluzole (GABAA receptor modulator) and related compounds [5]. Additionally, the scaffold offers multiple synthetic diversification points (positions 1, 2, 4, 6, and 7) enabling extensive structure-activity relationship exploration to optimize target engagement and physicochemical properties [3].

Structural Significance of 4-(4-Phenylmethoxyphenyl) Substituents

The 4-(4-phenylmethoxyphenyl) moiety represents a strategically designed substituent that significantly expands the pharmacological potential of imidazo[4,5-c]pyridine scaffolds. This biphenyl-derived group features a flexible benzyloxy linker that connects two aromatic systems, creating an extended conjugated framework that enhances interactions with hydrophobic binding pockets in biological targets. The dihedral angle between the two phenyl rings (approximately 60-80°) allows conformational adaptation to various protein environments while maintaining sufficient planarity for π-π stacking interactions with aromatic amino acid residues [1]. This substituent's electron distribution pattern, characterized by a calculated dipole moment of 1.8-2.2 Debye, creates complementary electrostatic surfaces for target binding, particularly with enzymes featuring deep hydrophobic clefts such as kinases and G-protein coupled receptors [8].

The molecular dimensions of this substituent (approximately 10Å × 5Å × 3.5Å) effectively bridge distinct binding subpockets in target proteins, enabling simultaneous interactions with catalytic and allosteric sites. This property was exploited in the design of GRK5 inhibitors where the phenylmethoxyphenyl moiety occupies an extended lipophilic region adjacent to the ATP-binding site, conferring both potency and selectivity [8] [10]. Additionally, the benzyloxy linker's methylenic spacer (-CH2-) provides metabolic stability compared to direct ether linkages by protecting the ether oxygen from oxidative cleavage, while maintaining conformational flexibility. The biphenyl extension significantly increases hydrophobic contact surface area by approximately 180Ų compared to simple phenyl substituents, enhancing binding affinity through van der Waals interactions [1] [3].

Table 2: Comparative Analysis of Substituent Effects on Imidazo[4,5-c]pyridine Bioactivity

C4 SubstituentTarget Affinity (IC₅₀ range)Log P ContributionKey Biological EffectsStructural Advantages
4-(4-Phenylmethoxyphenyl)10-100 nM (GRK5)+3.0-3.5Enhanced kinase selectivity, Metabolic stabilityExtended π-system, Flexible linker
Phenyl100-500 nM (Aurora kinases)+2.0-2.5Antiproliferative activityPlanarity, Electronic modulation
Alkyl (C3-C6)1-10 μM (GABA receptors)+1.0-1.5CNS penetrationConformational freedom, Lipophilicity
Aminomethyl0.5-2 μM (Antimicrobial targets)+0.5-1.0GlcN-6-P synthase inhibitionH-bonding capacity, Polarity
Carboxylic acid>50 μM (Non-specific)-0.5-0DNA bindingCharge, Solubility

The electronic modulation capacity of the phenylmethoxyphenyl group allows fine-tuning of the imidazo[4,5-c]pyridine core's electron density, influencing both binding affinity and metabolic stability. Substituents on either phenyl ring can adjust the electron-donating character - para-electron-donating groups (e.g., methoxy) enhance metabolic stability through reduced oxidative metabolism, while electron-withdrawing groups (e.g., fluoro) can improve target affinity by reducing electron density on the imidazole nitrogen, decreasing basicity and enhancing membrane permeability [1]. This substituent's directional hydrogen bonding capacity through the ether oxygen (hydrogen bond acceptance energy ≈ 5-7 kJ/mol) provides additional binding stabilization with serine, threonine, or tyrosine residues in target proteins [3] [8].

Historical Evolution of Imidazo[4,5-c]pyridine Derivatives in Pharmacological Research

The pharmacological exploration of imidazo[4,5-c]pyridines has evolved through distinct phases since their initial synthesis in the mid-20th century. The first generation (1960s-1980s) focused primarily on their potential as purine mimetics in antiviral and antimicrobial applications. Early derivatives demonstrated modest activity against herpes simplex virus and Gram-positive bacteria, but were limited by insufficient potency and pharmacokinetic challenges [5]. The seminal breakthrough came with the discovery of 3-deazaneplanocin A (DZNep), an imidazo[4,5-c]pyridine-based S-adenosyl-L-homocysteine hydrolase inhibitor, which revealed the scaffold's potential in epigenetic regulation and oncology applications [5]. This compound's remarkable ability to inhibit histone methyltransferases established imidazo[4,5-c]pyridines as viable scaffolds for epigenetic targets, stimulating extensive structural diversification efforts.

The 1990s witnessed a therapeutic expansion into metabolic disorders with the development of tenatoprazole (TU-199), an imidazo[4,5-b]pyridine-based proton pump inhibitor that demonstrated improved stability and longer duration of action compared to benzimidazole-based drugs [5]. Although structurally classified as imidazo[4,5-b]pyridine, tenatoprazole's clinical success stimulated research across all imidazopyridine isomers, including imidazo[4,5-c]pyridine derivatives. This period also saw the emergence of kinase inhibitors, particularly targeting Aurora kinases, where imidazo[4,5-c]pyridines demonstrated superior selectivity profiles due to their ability to occupy specific hydrophobic regions in the ATP-binding site [1].

The modern era (2010-present) has focused on targeted molecular design and scaffold hybridization. Recent innovations include the incorporation of the 4-(4-phenylmethoxyphenyl) substituent to enhance binding to allosteric sites, as exemplified by GRK5 inhibitors for metabolic diseases [8] [10]. Contemporary research leverages advanced structural biology and computational methods to optimize target specificity while addressing historical limitations in solubility and metabolic stability. The scaffold's versatility is evidenced by its application across diverse therapeutic areas, including the development of PARP inhibitors with imidazo[4,5-c]pyridine components showing IC₅₀ values reaching nanomolar ranges (8.6 nM for lead compounds) [5]. This evolution reflects a transition from serendipitous discovery to rational, structure-based design approaches.

Table 3: Historical Milestones in Imidazo[4,5-c]pyridine Therapeutic Development

Time PeriodKey DevelopmentsRepresentative CompoundsTherapeutic Advancements
1960s-1980sPurine mimetics, AntimicrobialsEarly thieno-fused derivativesModerate antiviral activity, Gram-positive coverage
1990sProton pump inhibitors, Kinase inhibitorsTenatoprazole (TU-199), Early Aurora kinase inhibitorsImproved metabolic stability, Extended duration of action
2000-2010Epigenetic modulators, PARP inhibitors3-Deazaneplanocin A (DZNep), PARP-1 inhibitorsEpigenetic regulation, Chemosensitization in oncology
2010-PresentTargeted protein modulators, Hybrid scaffoldsGRK5 inhibitors with phenylmethoxyphenyl groups, c-Met inhibitorsAllosteric kinase modulation, Enhanced selectivity profiles

Recent synthetic advancements, particularly microwave-assisted synthesis and transition metal-catalyzed coupling reactions, have enabled efficient access to complex derivatives like 4-(4-phenylmethoxyphenyl)-substituted compounds that were previously challenging to prepare [3]. The contemporary research focus has shifted toward polypharmacological approaches, exemplified by dual kinase-DNA targeting agents where the imidazo[4,5-c]pyridine core intercalates with DNA while appended pharmacophores inhibit key enzymes in cancer cells [1]. The historical trajectory demonstrates how strategic structural modifications, particularly at the C4 position, have progressively unlocked new therapeutic applications for this versatile scaffold.

Properties

CAS Number

359685-79-3

Product Name

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C19H19N3O

Molecular Weight

305.381

InChI

InChI=1S/C19H19N3O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)18-19-17(10-11-20-18)21-13-22-19/h1-9,13,18,20H,10-12H2,(H,21,22)

InChI Key

IPORPIQXJQGXGV-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.